

Esfenvalerate chemical structure and properties

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Compound of Interest

Compound Name: *Esfenvalerate*

Cat. No.: *B1671249*

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Esfenvalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esfenvalerate is a synthetic pyrethroid insecticide, prized for its high efficacy against a broad spectrum of insect pests. It is the (S,S)-isomer of fenvalerate and is recognized as the most biologically active isomer, allowing for lower application rates compared to its parent compound.^[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of **esfenvalerate**, tailored for a technical audience.

Chemical and Physicochemical Properties

Esfenvalerate's identity and characteristics are defined by its specific chemical structure and behavior in various environmental and biological systems.

Chemical Identification

A summary of the key chemical identifiers for **esfenvalerate** is presented in Table 1.

Property	Value
IUPAC Name	(S)- α -cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate
CAS Number	66230-04-4
Chemical Formula	C ₂₅ H ₂₂ ClNO ₃
Molecular Weight	419.91 g/mol
SMILES	CC(C)--INVALID-LINK--C(=O)O--INVALID-LINK--C2=CC(=CC=C2)OC3=CC=CC=C3

Physicochemical Properties

The physical and chemical properties of **esfenvalerate** are crucial for understanding its environmental fate and behavior. These properties are summarized in Table 2.

Property	Value
Melting Point	59-60.2 °C
Boiling Point	151-167 °C
Water Solubility	0.002 mg/L at 25°C
Solubility in Organic Solvents	Highly soluble in acetone, chloroform, and methanol (>450 g/L at 20°C); Soluble in hexane (77 g/L at 20°C)
Vapor Pressure	1.5 x 10 ⁻⁹ mm Hg at 25°C
Octanol-Water Partition Coefficient (log P)	6.22

Toxicological Profile

The toxicity of **esfenvalerate** has been evaluated across various endpoints, providing a comprehensive understanding of its potential hazards.

Acute Toxicity

Esfenvalerate exhibits moderate acute toxicity through oral and dermal routes of exposure. A summary of acute toxicity data is provided in Table 3.

Test	Species	Route	Value
LD ₅₀	Rat	Oral	458 mg/kg
LD ₅₀	Rabbit	Dermal	>2000 mg/kg
LC ₅₀	Rat	Inhalation (4h)	>2.93 mg/L

Chronic Toxicity, Carcinogenicity, and Reproductive Effects

- Chronic Toxicity: Long-term toxicity studies on the related compound, fenvalerate, in rodents did not show evidence of significant organ toxicity at lower doses.[2] A 13-week feeding study in rats established a No-Observed-Effect Level (NOEL) of 7.5 mg/kg bw/day, based on the absence of tremors and other signs of neurotoxicity.[3]
- Carcinogenicity: Based on long-term studies with fenvalerate, **esfenvalerate** is not considered to be carcinogenic.[3]
- Reproductive and Developmental Toxicity: Studies on fenvalerate have not indicated significant reproductive or developmental concerns.[3] It has been observed that there is virtually no transfer of **esfenvalerate** from maternal blood to the fetus.[4]

Mechanism of Action

Esfenvalerate, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system of insects.[1][5]

The primary mechanism involves the binding of **esfenvalerate** to the sodium channels, which leads to a modification of their gating kinetics. Specifically, it prolongs the open state of the channels, leading to a persistent influx of sodium ions.[6][7] This disrupts the normal transmission of nerve impulses, causing hyperexcitability of the nervous system, which manifests as tremors, paralysis, and ultimately, the death of the insect.[6]

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical substance.

- **Animal Selection and Preparation:** Healthy, young adult rats of a single sex (typically females) are used. The animals are acclimatized to laboratory conditions for at least 5 days before the test. Food is withheld overnight before dosing, but water remains available.
- **Dose Administration:** The test substance, in this case, **esfenvalerate**, is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
- **Data Analysis:** The number of animals that die at each dose level is recorded. The LD₅₀ is estimated based on the observed mortality.

Residue Analysis by Gas Chromatography (GC-ECD)

This protocol provides a general outline for the determination of **esfenvalerate** residues in a sample matrix (e.g., soil, water, or agricultural produce).

- **Sample Preparation and Extraction:** A representative sample is collected and homogenized. The **esfenvalerate** residues are extracted from the sample matrix using an appropriate organic solvent (e.g., acetonitrile or a hexane/isopropanol mixture).
- **Cleanup:** The extract is then "cleaned up" to remove interfering co-extracted substances. This can be achieved through techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

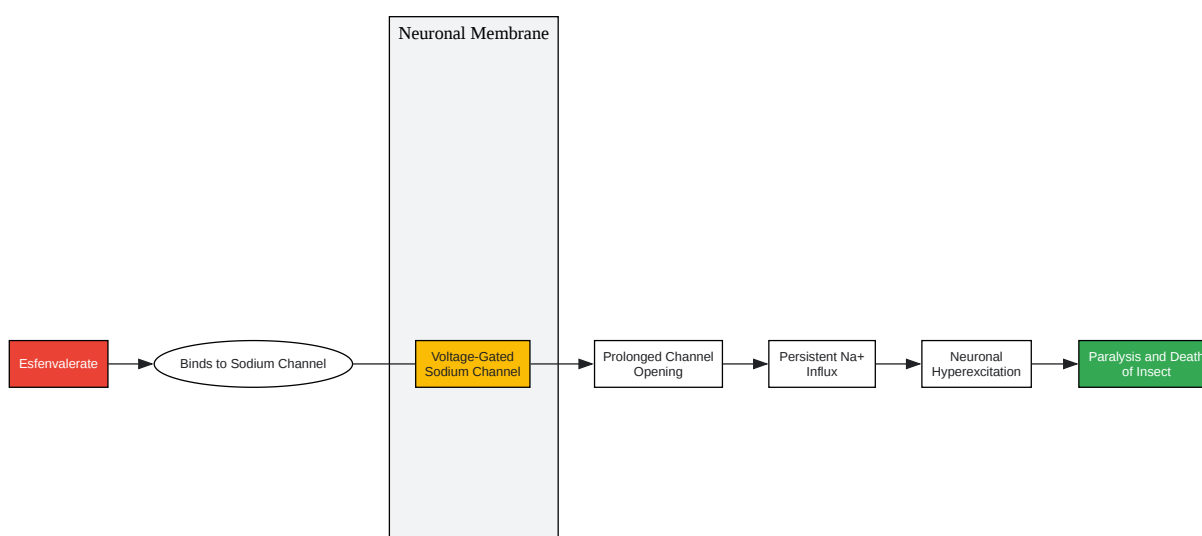
- **Analysis:** The cleaned-up extract is analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD). The GC separates **esfenvalerate** from other components in the extract, and the ECD provides sensitive and selective detection of the halogenated **esfenvalerate** molecule.
- **Quantification:** The concentration of **esfenvalerate** in the sample is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Visualizations

Chemical Structure of Esfenvalerate

Caption: 2D chemical structure of **Esfenvalerate**.

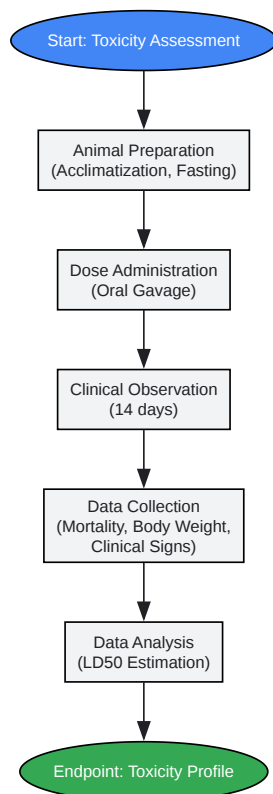
Mechanism of Action: Sodium Channel Modulation



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Caption: Signaling pathway of **Esfenvalerate**'s neurotoxic action.

Experimental Workflow: Acute Toxicity Assessment



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Caption: A typical experimental workflow for acute toxicity studies.

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